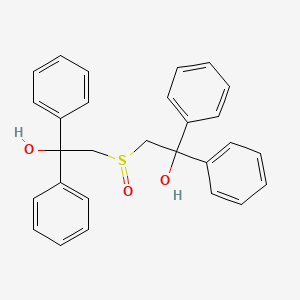![molecular formula C6H5N3S B13993315 Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-7(4H)-thione typically involves the cyclocondensation of 3-aminopyrazoles with various electrophilic reagents. One common method includes the reaction of 3-aminopyrazoles with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione derivative . Another approach involves the use of formyl ketones or 1,3-diketones as starting materials, which react with 3-aminopyrazoles under acidic or basic conditions to yield the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free conditions or aqueous media, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the thione group can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-7(4H)-thione varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. For example, it may inhibit kinase enzymes involved in cancer cell proliferation or disrupt viral replication by targeting viral enzymes . The molecular pathways involved include signal transduction pathways and metabolic pathways critical for cell survival and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-7(4H)-one: Similar structure but with an oxygen atom instead of sulfur.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains nitro groups and amino substituents, exhibiting different chemical properties.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-7(4H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The presence of sulfur allows for specific interactions with biological targets and contributes to its diverse pharmacological profile .
Propriétés
Formule moléculaire |
C6H5N3S |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
1H-pyrazolo[1,5-a]pyrimidine-7-thione |
InChI |
InChI=1S/C6H5N3S/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H |
Clé InChI |
HJAGJZYRBQEOJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CNN2C1=NC=CC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
![Ethyl 4-methyl-2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanoate](/img/structure/B13993240.png)
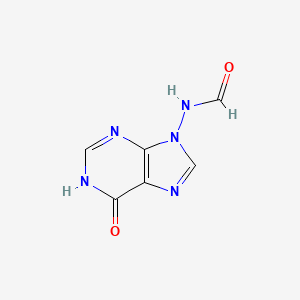
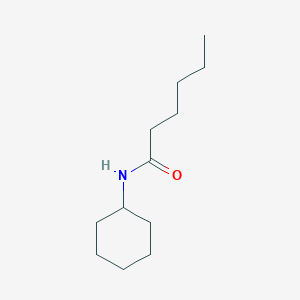
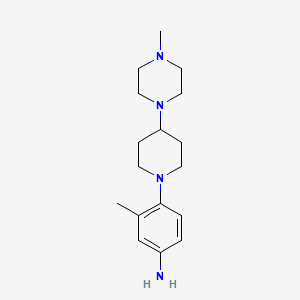


![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
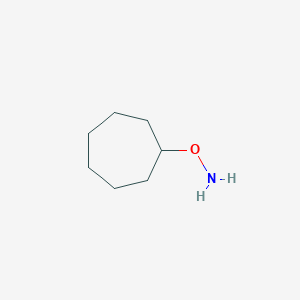

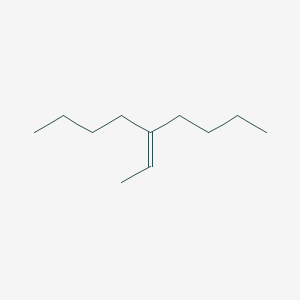
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)
